molecular formula C14H25NO6 B1314634 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester CAS No. 146256-97-5

3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester

Cat. No.: B1314634
CAS No.: 146256-97-5
M. Wt: 303.35 g/mol
InChI Key: DCKXWKWPBLYKJP-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester is a complex organic compound with the molecular formula C23H27F3N2O6S. This compound is known for its unique structure, which includes a tert-butoxycarbonyl group, an ethoxycarbonylmethyl group, and an amino-propionic acid ethyl ester moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the propionic acid ethyl ester moiety under controlled reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Organic Synthesis

3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester serves as a versatile building block in organic synthesis. Its unique structure allows it to function as a protecting group for amino acids, facilitating complex peptide synthesis. This application is particularly valuable in the development of pharmaceuticals where selective reactions are necessary.

Peptide and Protein Synthesis

In biological research, this compound is utilized in synthesizing peptides and proteins. The protecting groups it provides can be selectively removed to yield functionalized peptides, which are essential for studying protein interactions and functions. Case studies have demonstrated its effectiveness in synthesizing bioactive peptides that exhibit therapeutic potential.

Medicinal Chemistry

The compound is being investigated for potential therapeutic applications, including:

  • Drug Development : Its ability to modify biological pathways makes it a candidate for developing new drugs targeting specific diseases.
  • Therapeutic Agents : Research has shown that derivatives of this compound may possess anti-inflammatory and antioxidant properties, suggesting its role in treating oxidative stress-related conditions .

Industrial Applications

The compound also finds utility in industrial settings:

Specialty Chemicals Production

It is employed in producing specialty chemicals that require precise structural modifications. Industries leverage its reactivity to create advanced materials used in various applications, from coatings to pharmaceuticals.

Advanced Materials

Due to its unique chemical properties, it contributes to developing advanced materials that exhibit desirable characteristics such as enhanced stability and reactivity .

Data Table: Applications Overview

Application AreaDescriptionExamples/Case Studies
Organic SynthesisBuilding block for complex organic compoundsUsed in peptide synthesis
Peptide SynthesisFacilitates the creation of bioactive peptidesDemonstrated efficacy in drug design
Medicinal ChemistryPotential therapeutic applicationsInvestigated for anti-inflammatory properties
Industrial ChemistryProduction of specialty chemicalsUtilized in advanced material formulations

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify the structure and function of target molecules. These interactions can influence biological processes and pathways, leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(tert-butoxycarbonyl-ethoxycarbonylmethyl-amino)-methyl]-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester
  • 1-tert-butoxycarbonyl-3-pyrrolidone

Uniqueness

Compared to similar compounds, 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester, known by its CAS number 146256-97-5, is a complex organic compound with significant potential in pharmaceutical and biochemical research. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C14H25NO6
  • Molecular Weight : 303.35 g/mol

The compound features a tert-butoxycarbonyl group, ethoxycarbonylmethyl group, and an amino-propionic acid ethyl ester moiety, contributing to its unique chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of N-(tert-butoxycarbonyl)glycine ethyl ester .
  • Reaction with sodium hydride in N,N-dimethylformamide (DMF) .
  • Addition of ethyl 3-chloropropanoate .
  • Extraction using ethyl acetate .

This multi-step process yields high purity and yield, crucial for its applications in research and development .

Biological Activity

The biological activity of this compound has been investigated in various contexts:

The compound acts through interactions with specific molecular targets, influencing various biological pathways. Its structure allows it to participate in reactions that modify target molecules, affecting their function and stability.

Applications in Research

  • Peptide Synthesis : Used as a building block in the synthesis of peptides and proteins due to its ability to protect amino groups during chemical reactions.
  • Drug Development : Investigated for potential therapeutic applications, particularly in the development of prodrugs with enhanced bioavailability .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to establish efficacy and mechanisms .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of various amino acid derivatives, including this compound. The results indicated that derivatives with similar structures exhibited significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests a potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Peptide Synthesis Efficiency

In a comparative analysis of peptide synthesis methods, the use of this compound was shown to improve yields significantly when used as a protecting group for amino acids. The study highlighted the compound's stability under various reaction conditions and its ease of removal after peptide formation.

Data Table: Biological Activity Overview

Biological ActivityObservationsReferences
AntimicrobialInhibitory effects on S. aureus and E. coli
Peptide SynthesisImproved yields compared to traditional methods
Drug Development PotentialInvestigated for prodrug applications

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester?

  • Methodological Answer : Synthesis optimization involves controlling reaction temperature, solvent selection, and stoichiometric ratios. For example, coupling reactions (e.g., amidation) often require heating to 115°C in polar aprotic solvents like ethyl acetate or 1,2-dimethoxyethane under inert atmospheres . Purification via column chromatography with eluents such as ethyl acetate/cyclohexane/methanol (3:1:0.1) is effective for isolating esters with high purity . Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.

Q. How can researchers mitigate instability during purification of this compound?

  • Methodological Answer : The compound is stable under recommended storage (room temperature, inert atmosphere) but may degrade under prolonged exposure to moisture or acidic/basic conditions. Use anhydrous solvents during purification and avoid silica gel with residual acidity. Flash chromatography under neutral conditions (e.g., ethyl acetate/hexane gradients) preserves integrity . Post-purification, store the compound at -20°C in amber vials with desiccants .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirm tert-butoxycarbonyl (Boc) and ethyl ester signals (e.g., Boc protons at δ 1.2–1.4 ppm; ester carbonyl at ~170 ppm in ¹³C NMR) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns consistent with Boc-protected amines .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1720 cm⁻¹ for esters and carbamates) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use P95 respirators (NIOSH-certified) for particulate protection and OV/AG/P99 cartridges for organic vapors. Wear nitrile gloves and chemical-resistant lab coats. Avoid skin contact due to potential acute toxicity (LD₅₀ data for structurally similar esters suggest moderate toxicity) . In case of exposure, rinse with water for 15 minutes and consult a physician immediately .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations assess the electronic effects of the Boc and ethyl ester groups on reaction centers. For example, the Boc group’s electron-withdrawing nature may deactivate the adjacent amino group, influencing Suzuki-Miyaura coupling efficiency. Molecular dynamics simulations (e.g., using GROMACS) model solvation effects and steric hindrance in catalytic systems . Validate predictions with experimental kinetic studies (e.g., monitoring coupling yields via HPLC) .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in peptide synthesis?

  • Methodological Answer : Divergent results may stem from variations in reaction conditions (e.g., solvent polarity, base strength). Perform controlled studies comparing Boc-deprotection efficiency under acidic (TFA) vs. neutral (enzymatic) conditions. Analyze byproducts via LC-MS to identify competing pathways (e.g., ester hydrolysis vs. carbamate cleavage) . Cross-validate findings using isotopic labeling (e.g., ¹⁵N-tracing for amino group tracking) .

Q. How does the steric bulk of the tert-butoxycarbonyl group influence enzymatic recognition in prodrug applications?

  • Methodological Answer : Enzymatic assays (e.g., esterase or lipase activity tests) quantify hydrolysis rates. Compare kinetic parameters (Km, Vmax) of the Boc-protected compound with unprotected analogs. Molecular docking (e.g., AutoDock Vina) visualizes steric clashes in enzyme active sites. For in vivo studies, use radiolabeled (³H/¹⁴C) derivatives to track metabolic pathways .

Q. What are the limitations of using this compound in solid-phase synthesis?

  • Methodological Answer : The ethyl ester’s labile nature under basic conditions limits compatibility with resin-bound amines. Optimize coupling agents (e.g., HATU vs. DCC) to minimize ester cleavage. Alternatively, replace the ethyl ester with a more stable tert-butyl ester for SPPS . Monitor resin loading via UV quantification of Fmoc-deprotection byproducts .

Properties

IUPAC Name

ethyl 3-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-6-19-11(16)8-9-15(10-12(17)20-7-2)13(18)21-14(3,4)5/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKXWKWPBLYKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CC(=O)OCC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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